molecular formula C6H10N2O3 B12720639 Gaboxadol monohydrate CAS No. 815574-58-4

Gaboxadol monohydrate

カタログ番号: B12720639
CAS番号: 815574-58-4
分子量: 158.16 g/mol
InChIキー: UDHPXYNRXFPDOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gaboxadol monohydrate, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, is a derivative of the alkaloid muscimol. It was first synthesized in 1977 by Danish chemist Poul Krogsgaard-Larsen. This compound has been studied for its potential therapeutic effects, particularly in the treatment of sleep disorders and neurological conditions .

準備方法

The synthesis of gaboxadol monohydrate involves several steps. The primary synthetic route includes the cyclization of appropriate precursors to form the isoxazole ring, followed by further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and industrial methods are proprietary and may vary between manufacturers .

化学反応の分析

Gaboxadol monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

科学的研究の応用

    Chemistry: Used as a model compound to study GABAergic systems.

    Biology: Investigated for its effects on neuronal activity and neurotransmission.

    Medicine: Explored as a treatment for sleep disorders, Fragile X syndrome, and Angelman syndrome. .

作用機序

Gaboxadol monohydrate acts as an agonist at the GABA_A receptor, specifically targeting the δ-subunit. This interaction enhances GABAergic tonic inhibition, leading to increased neuronal inhibition and sedative effects. Unlike benzodiazepines, this compound does not exhibit reinforcing effects, making it a unique candidate for treating sleep disorders without the risk of dependency .

類似化合物との比較

Gaboxadol monohydrate is unique in its selective action on the δ-subunit of the GABA_A receptor. Similar compounds include:

特性

CAS番号

815574-58-4

分子式

C6H10N2O3

分子量

158.16 g/mol

IUPAC名

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrate

InChI

InChI=1S/C6H8N2O2.H2O/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H2

InChIキー

UDHPXYNRXFPDOF-UHFFFAOYSA-N

正規SMILES

C1CNCC2=C1C(=O)NO2.O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。